molecular formula C42H18 B1507043 tridecacyclo[24.16.0.02,19.03,8.04,41.09,18.012,17.016,21.020,25.024,29.027,36.028,33.037,42]dotetraconta-1(26),2(19),3,5,7,9(18),10,12(17),13,15,20,22,24,27(36),28(33),29,31,34,37,39,41-henicosaene CAS No. 362052-01-5

tridecacyclo[24.16.0.02,19.03,8.04,41.09,18.012,17.016,21.020,25.024,29.027,36.028,33.037,42]dotetraconta-1(26),2(19),3,5,7,9(18),10,12(17),13,15,20,22,24,27(36),28(33),29,31,34,37,39,41-henicosaene

Cat. No.: B1507043
CAS No.: 362052-01-5
M. Wt: 522.6 g/mol
InChI Key: SFVLMNZSUHEBFG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzo[ef,hi]dinaphtho[8,1,2-abc:2’,1’,8’-klm]coronene typically involves the cyclization of precursor molecules under high-temperature conditions. One common method is the Diels-Alder reaction, where a suitable diene and dienophile are reacted to form the polycyclic structure . The reaction conditions often require temperatures above 200°C and the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure and the specialized conditions required for its synthesis. when produced, it is typically done in small batches in research laboratories rather than on a large industrial scale .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibenzo[ef,hi]dinaphtho[8,1,2-abc:2’,1’,8’-klm]coronene is unique due to its highly conjugated structure, which imparts distinct electronic properties.

Properties

IUPAC Name

tridecacyclo[24.16.0.02,19.03,8.04,41.09,18.012,17.016,21.020,25.024,29.027,36.028,33.037,42]dotetraconta-1(26),2(19),3,5,7,9(18),10,12(17),13,15,20,22,24,27(36),28(33),29,31,34,37,39,41-henicosaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H18/c1-5-19-13-15-27-25-11-3-9-23-24-10-4-12-26-28-16-14-20-6-2-8-22-30-18-17-29-21(7-1)31(19)35(27)41-37(29)38(30)42(36(28)32(20)22)40(34(24)26)39(41)33(23)25/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVLMNZSUHEBFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=C5C6=C(C=C4)C7=CC=CC8=C7C9=C(C=C8)C1=CC=CC4=C1C(=C96)C1=C5C3=C(C=C2)C2=CC=CC4=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10723975
Record name Dibenzo[ef,hi]dinaphtho[8,1,2-abc:2',1',8'-klm]coronene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10723975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362052-01-5
Record name Dibenzo[ef,hi]dinaphtho[8,1,2-abc:2′,1′,8′-klm]coronene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=362052-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibenzo[ef,hi]dinaphtho[8,1,2-abc:2',1',8'-klm]coronene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10723975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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